REACTION_CXSMILES
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[S:1]1[C:5]([C:6](O)=[O:7])=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2.S(Cl)([Cl:14])=O>>[S:1]1[C:5]([C:6]([Cl:14])=[O:7])=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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S1C2=C(C=C1C(=O)O)CCC2
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Name
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|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under reflux
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Type
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DISTILLATION
|
Details
|
Then, excess thionyl chloride was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)Cl)CCC2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |